molecular formula C47H69N11O10S2 B10853139 CID 52942958

CID 52942958

Cat. No.: B10853139
M. Wt: 1012.3 g/mol
InChI Key: GUCPTRJTGNVVHA-SCAVLVJOSA-N
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Description

Based on contextual references to similar PubChem CIDs (e.g., boronic acids, indole derivatives, or steroid-like molecules), CID 52942958 may belong to a class of bioactive or synthetic intermediates. Analytical techniques such as collision-induced dissociation (CID) mass spectrometry, as described in , are critical for elucidating its structural characteristics and fragmentation patterns .

Properties

Molecular Formula

C47H69N11O10S2

Molecular Weight

1012.3 g/mol

InChI

InChI=1S/C47H69N11O10S2/c1-44(2)21-28(22-45(3,4)57(44)67)52-36(60)26-69-33-18-12-10-15-30(33)41(64)56(9)32(17-14-20-50-43(48)49)39(62)51-25-35(59)55-38(42(65)66)40(63)54-31-16-11-13-19-34(31)70-27-37(61)53-29-23-46(5,6)58(68)47(7,8)24-29/h10-13,15-16,18-19,28-29,32,38H,14,17,20-27H2,1-9H3,(H,51,62)(H,52,60)(H,53,61)(H,54,63)(H,55,59)(H,65,66)(H4,48,49,50)/t32-,38+/m0/s1

InChI Key

GUCPTRJTGNVVHA-SCAVLVJOSA-N

Isomeric SMILES

CC1(CC(CC(N1[O])(C)C)NC(=O)CSC2=CC=CC=C2C(=O)N(C)[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@H](C(=O)NC3=CC=CC=C3SCC(=O)NC4CC(N(C(C4)(C)C)[O])(C)C)C(=O)O)C

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)NC(=O)CSC2=CC=CC=C2C(=O)N(C)C(CCCN=C(N)N)C(=O)NCC(=O)NC(C(=O)NC3=CC=CC=C3SCC(=O)NC4CC(N(C(C4)(C)C)[O])(C)C)C(=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of CID 52942958 and Comparable Compounds
Property This compound (Inferred) CID 53216313 CID 252137 Betulin (CID 72326)
Molecular Formula Not Available C₆H₅BBrClO₂ C₉H₆BrNO₂ C₃₀H₅₀O₂
Molecular Weight Not Available 235.27 g/mol 240.05 g/mol 442.72 g/mol
LogP (iLOGP/XLOGP3) Not Available 0.0 / 2.15 Not Reported 8.23 / 7.89
Solubility (mg/mL) Not Available 0.24 0.052 0.001 (in water)
Bioavailability Score Not Available 0.55 0.56 0.17
Key Functional Groups Boronic Acid? Boronic Acid, Halogens Indole, Carboxylic Acid Triterpenoid, Hydroxyl
Biological Activity Not Reported High GI Absorption CYP1A2 Inhibition Antiviral, Anti-inflammatory
Key Observations:

Physicochemical Properties: CID 53216313 and CID 252137 exhibit moderate solubility (0.24–0.052 mg/mL), typical of halogenated or aromatic compounds. Betulin (CID 72326), a triterpenoid, shows extremely low aqueous solubility due to its hydrophobic structure . LogP values for CID 53216313 (2.15 via XLOGP3) suggest moderate lipophilicity, aligning with boronic acids' membrane permeability .

Biological Relevance: Betulin derivatives (e.g., CID 72326 and CID 64971) demonstrate antiviral and anti-inflammatory properties, highlighting the importance of hydroxyl and carboxylic acid groups in bioactivity .

Synthetic Accessibility :

  • CID 53216313 is synthesized via palladium-catalyzed reactions in tetrahydrofuran/water, a common approach for boronic acids . Similar methods may apply to this compound if it shares this functional group.

Analytical and Computational Comparisons

  • Mass Spectrometry: Source-induced CID () differentiates isomers like ginsenosides by fragmentation patterns, a method applicable to this compound for structural validation .
  • Similarity Scoring : Computational tools (e.g., Tanimoto coefficients) quantify structural overlap. CID 252137's high similarity (0.86–0.98) to indole derivatives suggests this compound may also cluster within a narrow structural niche .

Q & A

Q. Key Resources for this compound Research

Resource Type Examples Relevance
Chemical Databases PubChem, ChEMBL, ReaxysStructural/activity data
Analytical Tools MestReNova (NMR), XCalibur (MS)Compound characterization
Ethical Guidelines COPE, NIH Grants PolicyCompliance

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